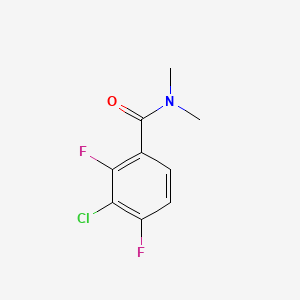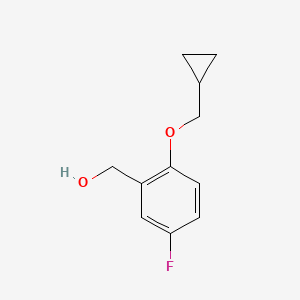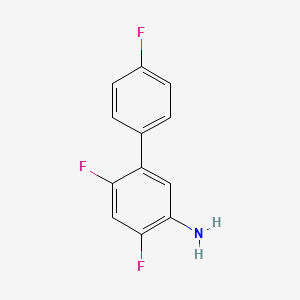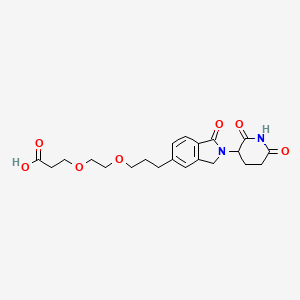
N-Boc-N6-tosyl-L-lysine 4-nitrophenyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BOC-LYS(TOS)-ONP, also known as Nα-(tert-Butoxycarbonyl)-L-lysine tosylate p-nitrophenyl ester, is a compound widely used in peptide synthesis. It serves as a protected amino acid derivative, facilitating the formation of peptide bonds while preventing unwanted side reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of BOC-LYS(TOS)-ONP typically involves the protection of the amino group of lysine with a tert-butoxycarbonyl (BOC) group. This is followed by the tosylation of the lysine side chain and the formation of the p-nitrophenyl ester. The process can be summarized as follows:
Protection of Lysine: The amino group of lysine is protected using tert-butoxycarbonyl chloride (BOC-Cl) in the presence of a base such as triethylamine.
Tosylation: The protected lysine is then tosylated using tosyl chloride (TOS-Cl) in the presence of a base.
Formation of p-Nitrophenyl Ester: The final step involves the reaction of the tosylated lysine with p-nitrophenyl chloroformate to form BOC-LYS(TOS)-ONP.
Industrial Production Methods
Industrial production of BOC-LYS(TOS)-ONP follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions.
化学反応の分析
Types of Reactions
BOC-LYS(TOS)-ONP undergoes several types of chemical reactions, including:
Substitution Reactions: The p-nitrophenyl ester group can be substituted by nucleophiles, leading to the formation of peptide bonds.
Deprotection Reactions: The BOC group can be removed under acidic conditions, revealing the free amino group of lysine.
Common Reagents and Conditions
Substitution Reactions: Common nucleophiles include amines and thiols. The reactions are typically carried out in organic solvents such as dichloromethane or dimethylformamide.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the BOC group.
Major Products Formed
Peptide Bonds: The primary product formed from substitution reactions is a peptide bond, linking lysine to another amino acid or peptide.
Free Amino Group: Deprotection reactions yield the free amino group of lysine, ready for further reactions.
科学的研究の応用
BOC-LYS(TOS)-ONP is extensively used in various fields of scientific research:
作用機序
The mechanism of action of BOC-LYS(TOS)-ONP involves the formation of peptide bonds through nucleophilic substitution. The p-nitrophenyl ester group is a good leaving group, facilitating the reaction with nucleophiles such as amines. The BOC group protects the amino group of lysine during the synthesis and is removed under acidic conditions to reveal the free amino group for further reactions .
類似化合物との比較
Similar Compounds
Nα,Nε-Di-Boc-L-lysine hydroxysuccinimide ester: Another protected lysine derivative used in peptide synthesis.
Boc-Lys(Fmoc)-OH: A derivative used for selective modification of lysine residues.
Fmoc-Lys(Boc)-OH: Used in solid-phase peptide synthesis for fragment coupling.
Uniqueness
BOC-LYS(TOS)-ONP is unique due to its combination of the BOC protecting group, tosylation, and p-nitrophenyl ester. This combination provides stability during synthesis and facilitates efficient peptide bond formation .
特性
IUPAC Name |
(4-nitrophenyl) 6-[(4-methylphenyl)sulfonylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O8S/c1-17-8-14-20(15-9-17)36(32,33)25-16-6-5-7-21(26-23(29)35-24(2,3)4)22(28)34-19-12-10-18(11-13-19)27(30)31/h8-15,21,25H,5-7,16H2,1-4H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGBBZOXFMHCCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCCC(C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
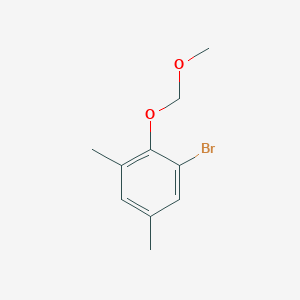
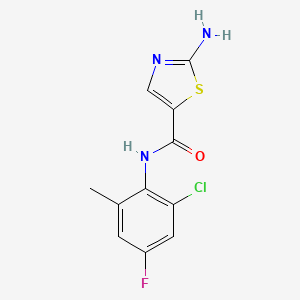
![N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrimidine-4-carboxamide](/img/structure/B14772126.png)
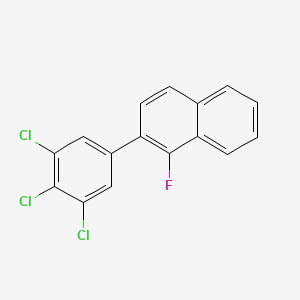


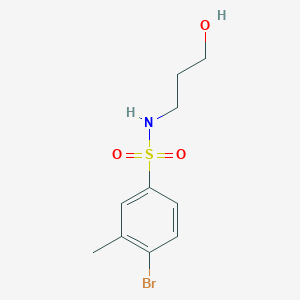
![{3-[(4-Methyl-1,4-diazepan-1-yl)methyl]phenyl}boronic acid](/img/structure/B14772147.png)
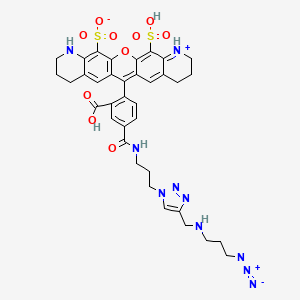
![N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-2-yl]methyl]acetamide](/img/structure/B14772155.png)
